L-Phenylalanyl-L-leucine chemical structure and properties
L-Phenylalanyl-L-leucine chemical structure and properties
This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological significance of the dipeptide L-Phenylalanyl-L-leucine (Phe-Leu). The information is tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identifiers
L-Phenylalanyl-L-leucine is a dipeptide formed from the amino acids L-phenylalanine and L-leucine through a peptide bond. The chemical structure and key identifiers are summarized below.
Chemical Structure:
Caption: Chemical structure of L-Phenylalanyl-L-leucine.
| Identifier | Value |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid[1] |
| Molecular Formula | C₁₅H₂₂N₂O₃[1] |
| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--N[1] |
| InChI Key | RFCVXVPWSPOMFJ-STQMWFEESA-N[1] |
| CAS Number | 3303-55-7[1] |
Physicochemical Properties
The key physicochemical properties of L-Phenylalanyl-L-leucine are summarized in the table below.
| Property | Value |
| Molecular Weight | 278.35 g/mol [1] |
| Appearance | White to off-white solid/powder[2][3] |
| Melting Point | 218-220 °C[4] |
| Solubility | Soluble in DMSO[2]. Solubility in water is not explicitly stated but is expected based on its constituent amino acids. |
| XLogP3 | -1.2[1] |
Experimental Protocols
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
A representative protocol for the synthesis of L-Phenylalanyl-L-leucine using Fmoc-based solid-phase peptide synthesis (SPPS) is described below. This method allows for the efficient and stepwise addition of amino acids on a solid resin support.
Materials:
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Fmoc-L-leucine-loaded Wang resin
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Fmoc-L-phenylalanine
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Coupling reagents (e.g., HBTU, HATU)
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Base (e.g., DIPEA)
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Deprotection reagent: 20% piperidine (B6355638) in DMF
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Solvents: DMF, DCM
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Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane)
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Cold diethyl ether
Protocol:
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Resin Swelling: Swell the Fmoc-L-leucine-loaded Wang resin in DMF in a reaction vessel for 30-60 minutes.
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Fmoc Deprotection: Remove the Fmoc protecting group from the leucine (B10760876) on the resin by treating it with 20% piperidine in DMF. This is typically done in two steps: a brief wash followed by a longer incubation (15-20 minutes).
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Washing: Thoroughly wash the resin with DMF to remove the piperidine and byproducts.
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Amino Acid Coupling:
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Activate Fmoc-L-phenylalanine by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
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Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
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Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
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Final Fmoc Deprotection: Remove the Fmoc group from the newly added phenylalanine using 20% piperidine in DMF as described in step 2.
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Washing: Thoroughly wash the resin with DMF and DCM and dry it under vacuum.
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Cleavage and Deprotection:
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Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the dipeptide from the resin and remove any side-chain protecting groups.
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Filter the resin and collect the filtrate containing the crude peptide.
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Precipitation: Precipitate the crude L-Phenylalanyl-L-leucine by adding the TFA solution to cold diethyl ether.
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Isolation: Collect the precipitated dipeptide by centrifugation and wash it with cold diethyl ether. Lyophilize the final product to obtain a powder.
Caption: SPPS workflow for L-Phenylalanyl-L-leucine.
Purification: High-Performance Liquid Chromatography (HPLC)
The crude L-Phenylalanyl-L-leucine is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Columns:
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HPLC system with a UV detector
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Preparative C18 reverse-phase column
Mobile Phases:
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Mobile Phase A: 0.1% TFA in water
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Mobile Phase B: 0.1% TFA in acetonitrile
Protocol:
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Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
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Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
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Injection and Elution: Inject the sample onto the column and elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
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Detection: Monitor the elution profile at a wavelength of 214 nm or 280 nm.
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Fraction Collection: Collect the fractions corresponding to the major peak of L-Phenylalanyl-L-leucine.
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Lyophilization: Combine the pure fractions and lyophilize to obtain the purified dipeptide as a powder.
Characterization
Mass Spectrometry (MS):
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Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
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Expected Result: A major peak corresponding to the [M+H]⁺ ion of L-Phenylalanyl-L-leucine at m/z 279.17.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Technique: ¹H NMR and ¹³C NMR.
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Expected Result: The spectra should show characteristic peaks for the protons and carbons of the phenylalanine and leucine residues, confirming the structure and stereochemistry of the dipeptide.
Biological Properties and Signaling Pathways
The biological effects of L-Phenylalanyl-L-leucine are primarily attributed to its constituent amino acids, particularly L-leucine, which is a potent activator of the mTOR signaling pathway, a central regulator of protein synthesis and cell growth.
Peptide Transport
L-Phenylalanine and L-leucine are transported into cells via large neutral amino acid transporters (LATs), such as LAT1 and LAT2. It is anticipated that L-Phenylalanyl-L-leucine is either transported into cells by peptide transporters (PepT) and then hydrolyzed to its constituent amino acids, or it is hydrolyzed extracellularly, with the resulting amino acids being transported into the cell.
mTOR Signaling Pathway
L-leucine is a key signaling molecule that activates the mammalian target of rapamycin (B549165) complex 1 (mTORC1). This activation is crucial for the initiation of protein synthesis. The proposed mechanism is as follows:
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Leucine Sensing: Intracellular leucine is sensed by cellular machinery, leading to the activation of the Rag GTPases.
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mTORC1 Activation: Activated Rag GTPases recruit mTORC1 to the lysosomal surface, where it is activated by Rheb.
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Downstream Phosphorylation: Activated mTORC1 phosphorylates several key downstream targets, including:
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S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to an increase in the translation of mRNAs that encode for ribosomal proteins and elongation factors.
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4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic initiation factor 4E (eIF4E). This allows eIF4E to form the eIF4F complex, which is essential for the initiation of cap-dependent translation.
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The net result of mTORC1 activation by leucine is an increase in protein synthesis, which is critical for muscle growth and maintenance.
Caption: Leucine's role in the mTOR signaling pathway.
Applications in Research and Drug Development
L-Phenylalanyl-L-leucine and similar dipeptides are valuable tools in various research and development areas:
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Nutraceuticals and Sports Nutrition: Due to the role of leucine in stimulating muscle protein synthesis, Phe-Leu is investigated for its potential as a component in nutritional supplements aimed at promoting muscle growth and recovery.
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Drug Delivery: Dipeptides can be utilized as building blocks for larger peptide-based drugs or as carriers to improve the absorption and delivery of other therapeutic agents.
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Metabolic Research: As a source of two essential amino acids, Phe-Leu can be used in studies investigating amino acid metabolism and its regulation.
Conclusion
L-Phenylalanyl-L-leucine is a dipeptide with well-defined chemical and physical properties. Its synthesis can be reliably achieved through standard solid-phase peptide synthesis protocols. The biological significance of this dipeptide is intrinsically linked to the potent effects of its constituent amino acid, L-leucine, on the mTOR signaling pathway and the subsequent stimulation of protein synthesis. This makes L-Phenylalanyl-L-leucine a molecule of significant interest for researchers in nutrition, metabolism, and drug development. Further studies are warranted to fully elucidate the specific transport and signaling mechanisms of the intact dipeptide in various physiological contexts.
